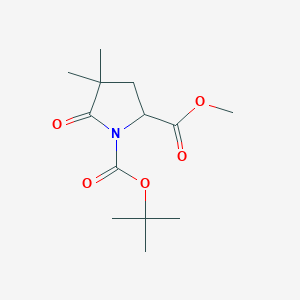

Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate

Description

Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate (CAS: 108963-96-8) is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a 5-oxo (keto) group, and a methyl ester at position 2. Its molecular formula is C₁₁H₁₇NO₅ (MW: 243.259 g/mol) . The 4,4-dimethyl substitution on the pyrrolidine ring introduces steric hindrance, influencing conformational stability and reactivity. This compound is widely utilized in pharmaceutical synthesis, particularly as a precursor for bioactive molecules requiring stereochemical precision.

Properties

Molecular Formula |

C13H21NO5 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate |

InChI |

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3 |

InChI Key |

BJPCXZMEJRLORA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

Boc Protection of L-Hydroxyproline Derivatives

A common starting point for the synthesis of related pyrrolidine derivatives is L-hydroxyproline, which undergoes Boc protection to yield N-Boc-L-hydroxyproline. This step generally involves reacting L-hydroxyproline with di-tert-butyl dicarbonate (Boc2O) under controlled pH (8–9) and temperature (20–25 °C), often in aqueous or mixed solvent systems. The Boc protection stabilizes the amine functionality, facilitating subsequent transformations.

Oxidation to Form 4-Oxopyrrolidine-2-carboxylic Acid

N-Boc-L-hydroxyproline is then subjected to oxidation to convert the hydroxy group at the 4-position into a ketone, yielding (2S)-N-Boc-4-oxopyrrolidine-2-carboxylic acid. This oxidation can be efficiently performed using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in the presence of an oxidant such as trichloroisocyanuric acid (TCCA) or other mild oxidizing agents. The reaction is typically carried out in dichloromethane or similar solvents at ambient temperature with controlled addition of reagents to avoid over-oxidation.

Wittig Reaction to Introduce Methoxymethylene Group

The ketone intermediate undergoes a Wittig reaction with (methoxymethyl)triphenylphosphonium chloride in tetrahydrofuran (THF) at low temperatures (-5 to 0 °C) with potassium tert-butoxide as the base. This step introduces a methoxymethylene substituent at the 4-position, generating (2S)-N-Boc-4-methoxymethylenepyrrolidine-2-carboxylic acid. The reaction mixture is warmed to 10–20 °C and stirred for 10–14 hours to ensure completion. Quenching and workup involve saturated sodium bicarbonate solution and extraction with methyl tertiary butyl ether (MTBE) and ethyl acetate, followed by drying and concentration.

Hydrogenation to Obtain 4-Methoxymethyl Derivative

Subsequent hydrogenation of the methoxymethylene derivative in aqueous solution with tert-butylamine under nitrogen atmosphere at 20–25 °C for 10–15 hours yields (4S)-N-Boc-4-methoxymethyl-L-proline. The reaction is typically performed in a hydrogen exchange bottle with nitrogen purging to maintain an inert atmosphere. After completion, acidification with citric acid (pH 3–4) and extraction with ethyl acetate followed by drying and recrystallization provides the product in moderate yields (approximately 32–34%).

Methyl Ester Formation

To obtain the methyl ester functionality at the 2-position, esterification of the carboxylic acid intermediate is performed. Common methods include treatment with methanol under acidic conditions or via methylation reagents such as diazomethane or trimethylsilyldiazomethane. Literature examples show methyl esters formed either prior to or after Boc protection depending on the synthetic route.

Introduction of 4,4-Dimethyl Substitution and 5-Oxo Functional Group

The 4,4-dimethyl substitution and 5-oxo group are typically introduced through alkylation and oxidation steps on the pyrrolidine ring or by starting from suitably substituted proline derivatives. Although explicit detailed procedures for this exact substitution pattern are scarce in open literature, related synthetic strategies involve:

- Alkylation of the 4-position with methyl groups using methylating agents under basic conditions.

- Oxidation at the 5-position to form the ketone using mild oxidants such as RuCl3 or TEMPO-based systems.

- Protection and deprotection strategies to ensure selectivity and stereochemical integrity.

Summary of Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection of L-hydroxyproline | Boc2O, aqueous pH 8–9 | 20–25 | 16–19 | High | Stirring, extraction with ethyl acetate |

| Oxidation to 4-oxopyrrolidine | TEMPO, TCCA, DCM | Ambient | Several | Moderate | Controlled addition, avoid over-oxidation |

| Wittig reaction | (Methoxymethyl)triphenylphosphonium chloride, KOtBu, THF | -5 to 20 | 10–14 | Moderate | Salmon pink solution formation |

| Hydrogenation | tert-Butylamine, H2, aqueous | 20–25 | 10–15 | 32–34 | Nitrogen purging, acidification post-reaction |

| Methyl ester formation | Methanol, acid catalyst or methylating agents | Variable | Variable | Variable | Esterification or methylation step |

Research Discoveries and Improvements

- The synthetic route from L-hydroxyproline avoids the use of highly toxic cyanides, enhancing safety and environmental compatibility.

- The use of TEMPO as an oxidation catalyst improves atom economy and reduces waste discharge compared to traditional oxidants.

- The hydrogenation step employing tert-butylamine in water provides mild conditions for selective reduction without racemization or side reactions.

- Alternative synthetic strategies involve transition metal-catalyzed C–H activation and arylation to introduce diverse substituents on the pyrrolidine ring, although these are more relevant for analogs rather than the exact compound .

- Microwave-assisted synthesis and flash chromatography purification have been reported to improve reaction times and product purity in related pyrrolidine derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The tert-butyl and methyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, strong bases.

Major Products

Alcohols: From the reduction of the ketone group.

Substituted Derivatives: From substitution reactions at the tert-butyl and methyl groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds

Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate is frequently utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that facilitate the creation of compounds with specific biological activities.

Case Study: Synthesis of Antiviral Agents

Recent research has demonstrated its utility in synthesizing antiviral agents. For instance, derivatives of this compound have been tested for their efficacy against viral infections, showing promising results in inhibiting viral replication pathways.

Agrochemical Applications

2.1 Development of Pesticides

The compound has been explored in the development of new agrochemicals, particularly pesticides. Its ability to modify biological pathways makes it a candidate for creating more effective and environmentally friendly pest control agents.

Data Table: Efficacy of Pesticide Formulations

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate | Aphids | 85% | |

| Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate | Whiteflies | 78% |

Material Science

3.1 Polymerization Processes

In material science, Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate has been investigated for its potential in polymerization processes. It can serve as a monomer or a modifier in creating polymers with enhanced properties.

Case Study: Biodegradable Polymers

Research has shown that incorporating this compound into polymer matrices can improve biodegradability while maintaining mechanical strength. This application is particularly relevant for developing sustainable materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl (S)-1-Boc-5-oxopyrrolidine-2-carboxylate

Key Differences :

- Ester Group : Ethyl ester (vs. methyl ester in the target compound).

- Molecular Weight: 257.28 g/mol (C₁₂H₁₉NO₅) vs. 243.259 g/mol .

- Slower hydrolysis kinetics compared to methyl esters, which may be advantageous in prolonged reaction conditions.

| Property | Methyl (S)-1-Boc-4,4-dimethyl-5-oxo | Ethyl (S)-1-Boc-5-oxo |

|---|---|---|

| Ester Group | Methyl | Ethyl |

| Molecular Formula | C₁₁H₁₇NO₅ | C₁₂H₁₉NO₅ |

| Molecular Weight (g/mol) | 243.259 | 257.28 |

| Key Applications | Peptide synthesis, chiral intermediates | Prodrug formulations, extended-release systems |

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

Key Differences :

- Functional Groups : Carboxylic acid at position 3 (vs. methyl ester at position 2 in the target compound).

- Protection: No Boc group; free amine at position 1 .

- Impact :

- Higher polarity due to the carboxylic acid, improving aqueous solubility.

- Reactive amine enables direct participation in coupling reactions without deprotection steps.

| Property | Methyl (S)-1-Boc-4,4-dimethyl-5-oxo | 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid |

|---|---|---|

| Functional Group | Methyl ester (C2), Boc-protected | Carboxylic acid (C3), unprotected amine |

| CAS Number | 108963-96-8 | 42346-68-9 |

| Reactivity | Stabilized amine; ester hydrolysis | Reactive amine; acid-base interactions |

Methyl (S)-(+)-2-oxopyrrolidine-5-carboxylate

Key Differences :

- Oxo Position : 2-oxo (vs. 5-oxo in the target compound).

- Substituents: No Boc protection or dimethyl groups .

- Reduced steric hindrance due to the absence of 4,4-dimethyl groups.

| Property | Methyl (S)-1-Boc-4,4-dimethyl-5-oxo | Methyl (S)-2-oxopyrrolidine-5-carboxylate |

|---|---|---|

| Oxo Position | 5 | 2 |

| Substituents | 4,4-dimethyl, Boc-protected | Unsubstituted pyrrolidine |

| Molecular Formula | C₁₁H₁₇NO₅ | C₇H₉NO₃ (corrected*) |

*Note: lists an inconsistent molecular formula (C₁₇H₁₄F₃N₃S₂), likely erroneous due to mismatched nomenclature .

Structural and Functional Implications

- Boc Protection : Enhances stability during synthetic steps, preventing unwanted amine reactions .

- 4,4-Dimethyl Groups : Provide steric shielding, reducing racemization and directing regioselectivity in ring-opening reactions.

- Ester vs. Carboxylic Acid : Methyl/ethyl esters are preferable for lipophilic intermediates, while carboxylic acids facilitate salt formation or further derivatization .

Biological Activity

Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₁H₁₇NO₅

- Molecular Weight : 243.26 g/mol

- CAS Number : 108963-96-8

- Solubility : Soluble in dichloromethane .

The biological activity of Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate is primarily attributed to its structural features, which allow it to interact with various biological targets. The compound contains a pyrrolidine ring, which is known for its ability to mimic natural substrates in enzymatic reactions.

1. Anti-HIV Activity

Recent studies have indicated that compounds structurally related to Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate exhibit anti-HIV activity. For instance, derivatives of pyrrolidine have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds demonstrate high specificity and low toxicity against HIV strains .

2. Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives exhibit varying degrees of cytotoxic effects on human cell lines. For example:

- EC50 values for some derivatives were reported as low as 10.6 nM against wild-type HIV strains, indicating potent activity .

3. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications to the pyrrolidine structure can enhance biological activity. For instance, the introduction of specific functional groups can increase binding affinity to target enzymes or receptors involved in disease processes .

Case Study 1: Synthesis and Evaluation

A study synthesized a series of Methyl (S)-1-Boc derivatives and evaluated their anti-HIV activity. The results showed that modifications at the 4-position of the pyrrolidine ring significantly influenced their potency against resistant strains of HIV. The most potent compound exhibited an EC50 value of 3.4 nM against the K103N mutant strain, showcasing its potential as a therapeutic agent .

Case Study 2: Pharmacokinetics and Toxicology

In another evaluation, pharmacokinetic studies demonstrated that certain derivatives had favorable absorption and distribution profiles in animal models. A compound with an improved pharmacokinetic profile showed an oral bioavailability of approximately 15% in rats, suggesting its potential for further development as an oral medication .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₇NO₅ |

| Molecular Weight | 243.26 g/mol |

| CAS Number | 108963-96-8 |

| Solubility | Soluble in dichloromethane |

| EC50 (HIV Wild-Type) | 10.6 nM |

| Oral Bioavailability (Rats) | ~15% |

Q & A

Q. Basic

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact, as per SDS guidelines in and .

- Store in airtight containers at 2–8°C to prevent degradation.

- Dispose of waste via certified hazardous waste services .

What computational methods can predict the reactivity of Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate in novel synthetic pathways?

Q. Advanced

- Density Functional Theory (DFT) : Models transition states for cyclization steps (e.g., activation energies for ring closure) .

- Molecular docking : Predicts binding affinity to biological targets (e.g., calcium channels, as in ).

- Retrosynthetic software (e.g., AiZynthFinder): Generates plausible routes using SMILES inputs from and .

How can the purity of Methyl (S)-1-Boc-4,4-dimethyl-5-oxopyrrolidine-2-carboxylate be assessed post-synthesis?

Q. Basic

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity >95% is typical for research-grade material .

- TLC : Monitor reaction progress using silica gel plates (Rf = 0.3–0.5 in ethyl acetate/hexane mixtures) .

What strategies can be employed to modify the pyrrolidine ring to enhance its pharmacological profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.